Introduction: The Strategic Importance of a Versatile Building Block
Introduction: The Strategic Importance of a Versatile Building Block
An In-depth Technical Guide to 3-bromo-9,9-dimethyl-9H-fluorene
CAS Number: 1190360-23-6
In the landscape of advanced organic materials, 3-bromo-9,9-dimethyl-9H-fluorene stands out as a pivotal intermediate, particularly within the realm of organic electronics.[1] Uniquely identified by its CAS number 1190360-23-6, this fluorene derivative is a cornerstone in the synthesis of high-performance materials for Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and specialized polymers.[1][2]
This guide serves as a technical resource for researchers and development professionals, offering an in-depth exploration of its properties, a field-proven synthesis protocol, and its critical applications. The narrative emphasizes the causal relationships behind its structural design and functional utility, providing a robust framework for its application in research and manufacturing.
Physicochemical and Structural Properties
The efficacy of 3-bromo-9,9-dimethyl-9H-fluorene originates from its distinct molecular architecture. The fluorene core provides a rigid, planar, and highly fluorescent backbone. The gem-dimethyl groups at the 9-position are not merely ancillary; their steric bulk is crucial for enhancing solubility in common organic solvents and preventing intermolecular aggregation (π-stacking), which can otherwise quench fluorescence and negatively impact device performance. The bromine atom at the 3-position is the key reactive site, strategically placed for facile derivatization through a variety of cross-coupling reactions.
| Property | Value | Source(s) |
| CAS Number | 1190360-23-6 | [3][4] |
| Molecular Formula | C₁₅H₁₃Br | [2][4][5] |
| Molecular Weight | 273.17 g/mol | [4][6][7] |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Melting Point | 61.0 - 65.0 °C | [1][7] |
| Purity | Typically ≥97% | [1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); Insoluble in water | [2] |
Synthesis Protocol: Controlled Alkylation of 3-bromo-9H-fluorene
The most reliable and high-yielding synthesis of 3-bromo-9,9-dimethyl-9H-fluorene is achieved through the exhaustive methylation of the C9 position of 3-bromo-9H-fluorene.[7][8] The protocol below is a self-validating system, designed for reproducibility and high purity.
Expertise & Causality Behind Experimental Choices
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Solvent Selection (Anhydrous DMSO): Dimethyl sulfoxide (DMSO) is a polar aprotic solvent, which is ideal for this Sₙ2 reaction. It effectively solvates the sodium cation (Na⁺) from the base but poorly solvates the bulky tert-butoxide anion, thereby maximizing the base's reactivity to deprotonate the fluorene ring.
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Base Selection (Sodium tert-butoxide): The protons at the C9 position of fluorene are acidic (pKa ≈ 23 in DMSO). A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to quantitatively deprotonate this position, forming a nucleophilic fluorenyl anion without competing in side reactions.
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Alkylating Agent (Iodomethane): Iodomethane is an excellent electrophile for this reaction. The carbon-iodine bond is weak, and iodide is a superb leaving group, facilitating a rapid Sₙ2 displacement by the fluorenyl anion. Stoichiometric excess is used to ensure complete dimethylation.
Detailed Step-by-Step Methodology
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Preparation: In a dry, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 37 g (152 mmol) of 3-bromo-9H-fluorene in 600 ml of anhydrous DMSO.[8]
-
Deprotonation: Under a nitrogen atmosphere, add 43.9 g (457 mmol) of sodium tert-butoxide to the solution at room temperature. The mixture will typically form a colored suspension.[8]
-
Alkylation: Heat the reaction mixture until the internal temperature reaches 80°C. Slowly add 64.8 g (457 mmol) of iodomethane dropwise via an addition funnel. The rate of addition should be controlled to maintain the internal temperature below 90°C (duration of approximately 30 minutes).[8]
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 80-90°C for an additional 30 minutes to ensure the reaction goes to completion.[8]
-
Product Precipitation (Work-up): Cool the reaction mixture slightly and pour it into 1500 ml of an ice-water mixture with vigorous stirring. The crude product will precipitate as a solid.[8]
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the solid sequentially with approximately 200 ml of water and then 200 ml of cold methanol to remove residual DMSO and unreacted starting materials.[8]
-
Drying & Validation: Dry the collected solid under vacuum. The expected yield of 3-bromo-9,9-dimethyl-9H-fluorene is approximately 39 g (96% theoretical yield). Purity should be validated by ¹H-NMR spectroscopy, which is expected to be around 95% or higher.[8]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 3-bromo-9,9-dimethyl-9H-fluorene.
Key Applications in Materials Science
The primary value of 3-bromo-9,9-dimethyl-9H-fluorene lies in its role as a versatile precursor for more complex functional molecules. The carbon-bromine bond is an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.
-
OLED Materials: This compound is a critical building block for synthesizing emissive materials, host materials, and charge-transport layers used in OLEDs.[1][2] By coupling it with various boronic acids, amines, or other organometallic reagents, scientists can precisely tune the electronic and photophysical properties (e.g., emission color, charge mobility, and thermal stability) of the final material.
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Organic Semiconductors: It serves as a monomer in the polymerization of polyfluorenes, a class of conjugated polymers with significant applications in organic electronics due to their high charge carrier mobility and strong luminescence.[2]
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Fluorescent Probes: The inherent fluorescence of the fluorene core makes it an excellent scaffold for developing fluorescent dyes and sensors for chemical and biological imaging.[2]
Role as a Building Block in OLED Material Synthesis
Caption: Synthetic pathways from 3-BDMF to functional OLED materials.
Safety and Handling
Proper handling of 3-bromo-9,9-dimethyl-9H-fluorene is essential to ensure laboratory safety. The compound is classified with the GHS07 pictogram, indicating it can cause certain health hazards.
| Safety Information | Details | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation | |
| Precautionary Statements | P261: Avoid breathing dustP302+P352: IF ON SKIN: Wash with plenty of waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |
-
Handling: Always handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid formation of dust and aerosols.[6]
-
Storage: Store in a tightly sealed container in a dry, cool place at room temperature.[5]
Conclusion
3-bromo-9,9-dimethyl-9H-fluorene (CAS: 1190360-23-6) is more than a simple chemical; it is an enabling tool for innovation in materials science. Its well-defined structure, which balances rigidity, solubility, and reactivity, makes it an indispensable intermediate for developing next-generation organic electronic devices. The robust and high-yield synthesis protocol further enhances its value for both academic research and industrial-scale production. A thorough understanding of its properties, synthesis, and handling is crucial for any scientist or engineer working at the forefront of organic material development.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3-bromo-9,9-dimethyl-9H-fluorene - Properties, Applications, and Uses. Retrieved from [Link]
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OLED Intermediate. (n.d.). Exploring 3-Bromo-9,9-Dimethyl-9H-Fluorene: A Key OLED Intermediate. Retrieved from [Link]
-
UCHEM. (n.d.). Professional supplier 3-Bromo-9,9-dimethyl-9H-fluorene CAS 1190360-23-6. Retrieved from [Link]
-
OLED Intermediate. (n.d.). High Purity 4-Bromo-9,9-dimethyl-9H-fluorene for Advanced OLEDs. Retrieved from [Link]
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